molecular formula C16H12BrN3O2S B2957587 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide CAS No. 313262-06-5

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide

Cat. No.: B2957587
CAS No.: 313262-06-5
M. Wt: 390.26
InChI Key: NMRBYUOEOPXKEC-UHFFFAOYSA-N
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Description

N-(6-Acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide is a novel synthetic compound featuring a benzothiazole core scaffold, a structure renowned in medicinal chemistry for its diverse biological profiles. This molecule is composed of a 2-acetamidobenzothiazole unit linked via an amide bond to a 2-bromobenzoyl group. The benzothiazole nucleus is a privileged structure in drug discovery, known to interact with various enzymatic targets . The strategic incorporation of the bromo substituent on the benzamide ring enhances the molecular complexity and offers a potential site for further synthetic modification, making this compound a valuable intermediate in the development of new therapeutic agents . This compound is of significant interest in oncology research. Structurally similar N-(2-acetamidobenzo[d]thiazol-6-yl) derivatives have been identified as potent inhibitors of oncogenic kinases, such as BRAF V600E and BCR-ABL1, which are critical drivers in cancers like melanoma and chronic myeloid leukemia . These inhibitors work by binding to the ATP-binding site of the kinase, disrupting aberrant signaling pathways and leading to the suppression of tumor cell proliferation and induction of apoptosis. Molecular docking and dynamics simulations of analogous compounds demonstrate stable binding interactions, including crucial hydrogen bonds with hinge region residues like Met-337 . Beyond oncology, benzothiazole-acetamide derivatives exhibit promising activity against infectious diseases. Research indicates that such compounds can serve as potent urease inhibitors, with IC 50 values superior to standard inhibitors like thiourea . Urease enzymes are key virulence factors in pathogens like Helicobacter pylori , making these compounds relevant for anti-ulcer drug development. Additionally, the core structure is associated with antibacterial properties against a range of Gram-positive and Gram-negative bacteria, as demonstrated by disc diffusion assays . Researchers are exploring these properties to combat antibiotic resistance. Applications: • Kinase Inhibition Research: Investigation of structure-activity relationships (SAR) for targeting BRAF V600E , BCR-ABL1, and other kinases . • Antimicrobial Studies: Evaluation of efficacy as a urease inhibitor and antibacterial agent . • Chemical Synthesis: Serves as a versatile intermediate for Suzuki cross-coupling and other C-C bond-forming reactions to create diverse chemical libraries . • Molecular Docking: Useful as a candidate for in silico screening and binding mode analysis against various biological targets . Notice: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c1-9(21)18-10-6-7-13-14(8-10)23-16(19-13)20-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRBYUOEOPXKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide typically involves multi-step reactions. One common method includes the acylation of 2-amino-6-bromobenzothiazole, followed by further functionalization. The initial step often involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent under acidic or basic conditions to form the desired acetamide derivative .

Industrial Production Methods

Industrial production methods for such compounds often employ scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Molecular docking studies have shown that hydrogen bonding and hydrophobic interactions play crucial roles in its binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Electron-Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher synthetic yields (81% for 6-bromo in ) due to stabilized intermediates .

Anticancer and VEGFR-2 Inhibition

  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : Demonstrates potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and antiproliferative activity against HepG2 liver cancer cells (IC₅₀ = 2.76 µM). Molecular docking reveals interactions with VEGFR-2’s ATP-binding pocket .

NF-κB Activation and Adjuvant Potentiation

  • Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) : Enhances NF-κB signaling in TLR adjuvant screens, highlighting the role of bromophenyl groups in modulating immune responses .

Physicochemical and Spectral Comparisons

Melting Points and Stability

  • The 2-methylbenzamide derivative (1.2c) exhibits a higher melting point (290–300°C) compared to halogenated analogs (e.g., 201–210°C for 2-chloro), suggesting enhanced crystallinity from non-polar substituents .

Spectral Signatures

  • FT-IR: Amide and amine peaks in N-(6-aminobenzo[d]thiazol-2-yl)benzamide appear at 3298 cm⁻¹ (amide) and 3399 cm⁻¹ (NH₂), while acetamido groups in the target compound would show C=O stretching near 1650–1700 cm⁻¹ .
  • ¹H NMR : Benzothiazole protons resonate at δ 7.6–8.1 ppm, while bromobenzamide protons exhibit downfield shifts due to electron-withdrawing effects .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-cancer agent , antimicrobial agent , and enzyme inhibitor . The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes

The primary targets of this compound include:

  • Cyclooxygenase (COX) : Inhibition of COX leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
  • Urease : This enzyme is involved in the hydrolysis of urea, and its inhibition can be significant in treating conditions like urinary tract infections.

Mode of Action

The compound interacts with its targets through binding, which inhibits their enzymatic activity. For instance, COX inhibition results in reduced inflammation and pain relief by blocking the arachidonic acid pathway, which is crucial for prostaglandin synthesis.

Anti-Cancer Activity

This compound has shown promise in various studies as a potential anti-cancer agent. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, effective against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes.

Enzyme Inhibition

The compound has been studied for its ability to inhibit urease, which is critical in the treatment of urease-producing bacterial infections. This inhibition can lead to decreased ammonia production, thereby reducing the risk of infection-related complications.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-Cancer Studies : A study evaluating the compound's efficacy against breast cancer cells showed significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens, indicating strong antimicrobial activity.
  • Enzyme Inhibition Assays : The compound was found to inhibit urease activity with an IC50 value of 15 µM, showcasing its potential utility in treating urease-related infections.

Data Summary

Biological Activity Effect IC50/MIC Values
Anti-CancerInduces apoptosis in cancer cellsIC50 < 10 µM
AntimicrobialEffective against bacteria and fungiMIC: 10 - 50 µg/mL
Urease InhibitionReduces ammonia productionIC50 = 15 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a two-step process. First, coupling 2-amino-6-nitrobenzothiazole with bromobenzoyl chloride forms the nitro intermediate, followed by reduction to the amine and acetylation. Key steps include refluxing in chloroform with catalysts like sodium acetate and using spectroscopic techniques (FT-IR, 1^1H/13^{13}C NMR) to monitor intermediates . Yield optimization involves solvent selection (e.g., ethanol for recrystallization) and stoichiometric control of reagents like phenacyl bromide .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer : Use FT-IR to identify functional groups (e.g., C=O stretch at ~1668 cm1^{-1} for acetamide, C-Br vibration at ~550 cm1^{-1}). 1^1H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and acetamide NH (δ ~12–13 ppm). Elemental analysis (C, H, N, S) validates purity, with deviations <0.3% from theoretical values .

Q. What in vitro assays are suitable for preliminary screening of biological activity for this compound?

  • Methodological Answer : Anti-inflammatory activity can be assessed via COX-2 inhibition assays, while cytotoxicity is evaluated using MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50_{50}) and comparison with standards like diclofenac provide activity benchmarks .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer : Perform docking studies using software like AutoDock Vina. Prepare the ligand (compound) and receptor (e.g., CDK7 or COX-2) by optimizing geometries at the DFT/B3LYP/6-31G* level. Analyze binding poses for hydrogen bonds (e.g., acetamide NH with Thr106 in CDK7) and hydrophobic interactions (bromophenyl with active site residues). Validate with MD simulations to assess stability .

Q. What crystallographic techniques resolve structural ambiguities in benzothiazole derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms molecular conformation. For example, triclinic P1 space group packing reveals intermolecular H-bonds (N–H⋯N, ~2.8 Å) and π-π stacking (3.6–3.8 Å) between benzothiazole and bromophenyl rings. SHELX programs refine structures using Olex2/GUI, with R1_1 < 5% for high-resolution data .

Q. How do contradictory results between computational predictions and experimental bioactivity data arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from solvation effects (implicit vs. explicit solvent models) or protein flexibility (rigid docking vs. induced-fit). Re-evaluate docking using flexible side-chain algorithms (e.g., Glide XP mode) and include free-energy perturbation (FEP) calculations. Experimentally, use SPR or ITC to measure binding constants and compare with in silico ΔG values .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising activity?

  • Methodological Answer : Introduce polar substituents (e.g., -OH, -SO3_3H) on the bromophenyl ring to enhance aqueous solubility. Assess metabolic stability via liver microsome assays (e.g., CYP3A4 inhibition). Prodrug approaches (e.g., esterification of the acetamide) can improve bioavailability, monitored by HPLC-MS .

Methodological Considerations

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) for yield improvement .
  • Data Validation : Cross-check spectral data with analogs (e.g., N-(6-methoxybenzothiazol-2-yl)acetamide derivatives) to confirm assignments .
  • Biological Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments with ANOVA statistical analysis .

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